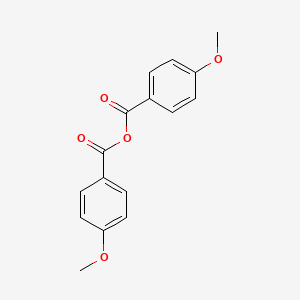

Anhydride d'acide 4-méthoxybenzoïque

Vue d'ensemble

Description

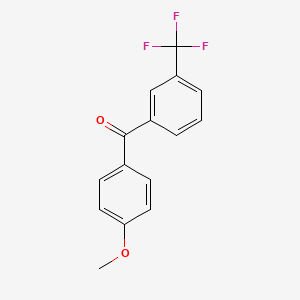

p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a derivative of p-anisic acid (4-methoxybenzoic acid). While the provided papers do not directly discuss p-anisic anhydride, they provide insights into related compounds and their properties, which can be extrapolated to understand p-anisic anhydride.

Synthesis Analysis

The synthesis of related anhydrides and polymeric structures can be achieved through various methods. For instance, poly(anhydride-esters) derived from salicylic acid were synthesized by melt condensation polymerization . Similarly, phosphonamidic anhydrides were prepared by condensation reactions . Although these methods are not directly applied to p-anisic anhydride, they suggest that condensation reactions are a common synthetic approach for anhydrides. The preparation of p-anisic acid from anethol using potassium permanganate under phase transfer catalysis conditions indicates that oxidative conditions can be used to synthesize the acid precursor to the anhydride.

Molecular Structure Analysis

The molecular structure of p-anisic acid, a closely related compound, has been studied using X-ray and ab initio SCF-MO methods . The analysis of charge density and molecular geometry provides insights into the intra- and intermolecular interactions that could also be relevant to the anhydride form. The crystal structure of acetic anhydride at low temperatures offers a precedent for the structural analysis of anhydrides, suggesting that p-anisic anhydride may adopt a symmetrical conformation in the solid state.

Chemical Reactions Analysis

The oxidation of p-anisaldehyde to p-anisic acid is a chemical transformation that involves the conversion of an aldehyde to an acid, which is a precursor to the anhydride. The reaction kinetics are influenced by the presence of micellar catalysts, indicating that surfactants can modulate the reaction rate. This knowledge could be applied to optimize the synthesis of p-anisic anhydride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding p-anisic anhydride. The solubility and thermal stability of copolymers synthesized from anisidine and the electrical conductivity of composites containing o-anisidine suggest that p-anisic anhydride may also exhibit unique solubility and thermal properties. The crystal structure and properties of magnesium and calcium salts of p-anisic acid further contribute to the understanding of the acid's interactions, which are relevant to the anhydride's behavior in various environments.

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

Anhydride d'acide 4-méthoxybenzoïque: est largement utilisé dans la synthèse de divers composés pharmaceutiques. En tant qu'intermédiaire, il joue un rôle crucial dans la formation de principes actifs pharmaceutiques (API) qui présentent des effets thérapeutiques. Sa réactivité permet l'introduction du groupe méthoxybenzoïque dans des molécules complexes, améliorant ainsi leurs profils pharmacologiques .

Synthèse organique

En chimie organique, l'anhydride p-anisique sert de matière première pour la synthèse de composés organiques plus complexes. Il est utilisé dans diverses réactions chimiques, notamment l'acylation de Friedel-Crafts, pour introduire le groupe p-méthoxybenzoyle dans d'autres substrats organiques, ce qui peut conduire au développement de nouveaux matériaux et produits chimiques .

Science des matériaux

Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de polymères et de revêtements. En réagissant avec des amines, des alcools et d'autres nucléophiles, l'this compound peut former des polymères aux propriétés spécifiques, telles qu'une résistance accrue à la dégradation ou une stabilité thermique accrue .

Chimie analytique

L'anhydride p-anisique: est utilisé en chimie analytique comme agent de dérivatisation. Il modifie la structure chimique des substances pour les rendre plus détectables par les instruments analytiques, tels que la chromatographie liquide haute performance (HPLC). Cela est particulièrement utile pour la quantification de composés traces dans des mélanges complexes .

Industrie cosmétique

Le composé est également utilisé dans l'industrie cosmétique. Il est utilisé dans la synthèse d'esters qui agissent comme ingrédients de parfum ou comme conservateurs dans les formulations cosmétiques. Ces dérivés peuvent conférer des parfums agréables ou protéger les produits de la contamination microbienne .

Sciences de l'environnement

En sciences de l'environnement, l'this compound peut être utilisé pour étudier la dégradation des polluants organiques. Il sert de composé modèle pour comprendre les mécanismes de dégradation des esters aromatiques similaires dans l'environnement, ce qui est essentiel pour évaluer l'impact écologique des produits chimiques industriels .

Safety and Hazards

Orientations Futures

The future directions of research involving p-Anisic anhydride could involve the development of more efficient synthesis methods and the exploration of its potential applications in various fields. For instance, phosphate esters and anhydrides are essential in biology, and the development of synthetic phosphorylation chemistry could have a significant impact on the biological sciences .

Mécanisme D'action

Mode of Action

As an anhydride, it’s likely to undergo hydrolysis in biological systems, potentially leading to the release of 4-Methoxybenzoic acid . This compound has been reported to have antiseptic properties , suggesting it could interact with microbial targets.

Biochemical Pathways

The hydrolysis product, 4-methoxybenzoic acid, is a type of phenolic compound, and phenolic compounds are known to interfere with various cellular processes, including oxidative phosphorylation and dna replication .

Result of Action

Its hydrolysis product, 4-methoxybenzoic acid, has been reported to have antiseptic properties , suggesting it could exert antimicrobial effects at the cellular level.

Propriétés

IUPAC Name |

(4-methoxybenzoyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMHIBLUWGDWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229637 | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

794-94-5 | |

| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

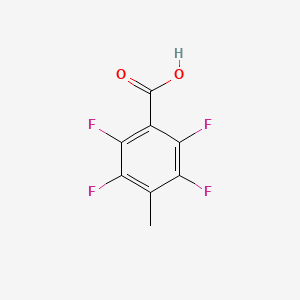

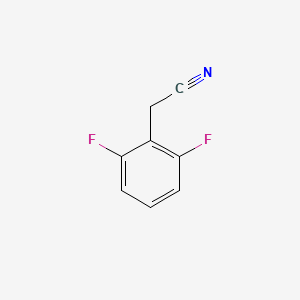

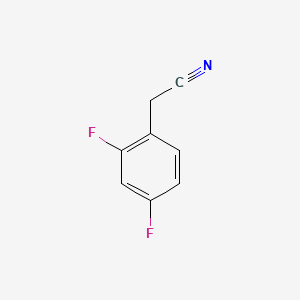

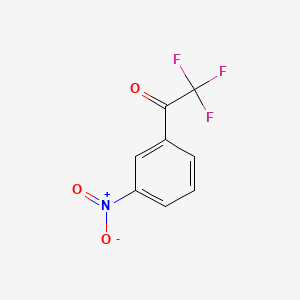

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-methoxybenzoic anhydride (PMBA) in kinetic resolution reactions, and why is it considered advantageous in these applications?

A1: PMBA functions as a coupling reagent in kinetic resolutions of racemic carboxylic acids. [, ] This means it helps activate the carboxylic acid towards esterification with an achiral alcohol in the presence of a chiral acyl-transfer catalyst.

- Formation of Mixed Anhydrides: PMBA reacts with the racemic carboxylic acid to form a mixed anhydride in situ. This mixed anhydride is more reactive than the original acid, facilitating the subsequent enantioselective esterification. [, ]

- Improved Enantioselectivity: Research suggests that using PMBA, in combination with specific chiral catalysts like benzotetramisole derivatives, leads to higher enantiomeric excess (ee) in the resulting chiral ester product compared to other carboxylic anhydrides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.